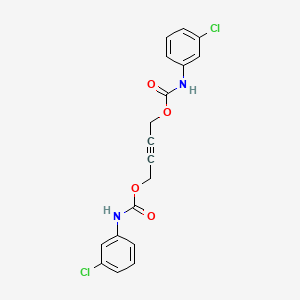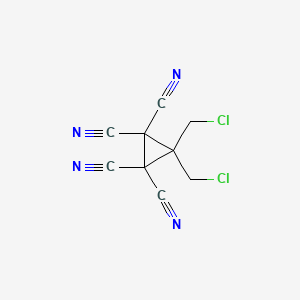
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring, which is further substituted with four cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclization of pentaerythritol trichlorohydrin with a non-organic base such as sodium hydroxide . This reaction forms the cyclopropane ring with the chloromethyl groups in place. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar cyclization reactions are scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with sodium azide can produce azidomethyl derivatives .
Applications De Recherche Scientifique
3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism by which 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile exerts its effects is primarily through its reactivity with nucleophiles and other reactive species. The chloromethyl groups are particularly reactive, allowing for a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(chloromethyl)oxetane: This compound is similar in structure but contains an oxetane ring instead of a cyclopropane ring.
2,6-Bis(chloromethyl)pyridine: Another compound with chloromethyl groups, but with a pyridine ring.
Bis(chloromethyl)dimethylsilane: Contains chloromethyl groups attached to a silicon atom.
Propriétés
Formule moléculaire |
C9H4Cl2N4 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
3,3-bis(chloromethyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15/h1-2H2 |
Clé InChI |
MMQPRUHHJONZCH-UHFFFAOYSA-N |
SMILES canonique |
C(C1(C(C1(C#N)C#N)(C#N)C#N)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


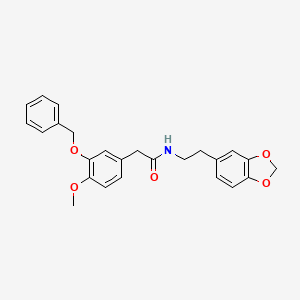
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)

![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
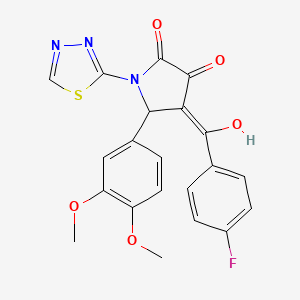
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)
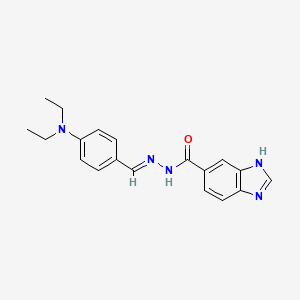
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15077553.png)
